REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH3:18][C:19]1([CH3:27])[O:26][C:24](=[O:25])[CH2:23][C:21](=[O:22])[O:20]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>CCO>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][CH:23]2[C:24](=[O:25])[O:26][C:19]([CH3:27])([CH3:18])[O:20][C:21]2=[O:22])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0.165 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
EtOH removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with i-PrOH
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |